molecular formula C17H18N2O4S B5816631 N-{4-[(butyrylamino)sulfonyl]phenyl}benzamide

N-{4-[(butyrylamino)sulfonyl]phenyl}benzamide

Cat. No. B5816631
M. Wt: 346.4 g/mol
InChI Key: XGMYBBDCHSVJJX-UHFFFAOYSA-N
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Description

N-{4-[(butyrylamino)sulfonyl]phenyl}benzamide, also known as NSC 743380, is a chemical compound that has gained significant attention in scientific research due to its potential as an anti-cancer agent. This compound belongs to the class of sulfonamide derivatives and has been found to exhibit promising anticancer activity against various cancer cell lines.

Mechanism of Action

The mechanism of action of N-{4-[(butyrylamino)sulfonyl]phenyl}benzamide 743380 involves its ability to bind to the colchicine binding site on tubulin, a protein that is essential for the formation of the microtubule network. This binding disrupts the microtubule network, leading to the activation of the apoptotic pathway and ultimately resulting in the death of cancer cells.
Biochemical and Physiological Effects:
N-{4-[(butyrylamino)sulfonyl]phenyl}benzamide 743380 has been found to exhibit several biochemical and physiological effects. It has been shown to induce the expression of pro-apoptotic proteins such as Bax and caspase-3 while inhibiting the expression of anti-apoptotic proteins such as Bcl-2. Additionally, N-{4-[(butyrylamino)sulfonyl]phenyl}benzamide 743380 has been found to inhibit the migration and invasion of cancer cells.

Advantages and Limitations for Lab Experiments

N-{4-[(butyrylamino)sulfonyl]phenyl}benzamide 743380 has several advantages for lab experiments. It has been found to exhibit potent anticancer activity against various cancer cell lines, making it a promising candidate for further research. Additionally, its mechanism of action is well-understood, which allows for targeted drug development. However, N-{4-[(butyrylamino)sulfonyl]phenyl}benzamide 743380 has some limitations for lab experiments. It has been found to exhibit cytotoxicity towards normal cells, which can limit its therapeutic potential. Additionally, its solubility in water is low, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on N-{4-[(butyrylamino)sulfonyl]phenyl}benzamide 743380. One potential direction is to develop more potent analogs of N-{4-[(butyrylamino)sulfonyl]phenyl}benzamide 743380 that exhibit improved selectivity towards cancer cells. Additionally, further research is needed to understand the molecular mechanisms underlying its cytotoxicity towards normal cells. Finally, research is needed to determine the optimal dosing and administration of N-{4-[(butyrylamino)sulfonyl]phenyl}benzamide 743380 for maximum therapeutic benefit.

Synthesis Methods

N-{4-[(butyrylamino)sulfonyl]phenyl}benzamide 743380 can be synthesized through a multi-step process involving the reaction of 4-aminobenzenesulfonamide with butyryl chloride followed by the reaction with 4-nitrobenzoic acid. The final step involves the reduction of the nitro group to an amino group using hydrogen gas and palladium on carbon as a catalyst.

Scientific Research Applications

N-{4-[(butyrylamino)sulfonyl]phenyl}benzamide 743380 has been extensively studied for its potential as an anticancer agent. Several studies have reported its ability to induce apoptosis (programmed cell death) in various cancer cell lines including breast cancer, lung cancer, and colon cancer. Additionally, N-{4-[(butyrylamino)sulfonyl]phenyl}benzamide 743380 has been found to inhibit the growth and proliferation of cancer cells by disrupting the microtubule network.

properties

IUPAC Name

N-[4-(butanoylsulfamoyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S/c1-2-6-16(20)19-24(22,23)15-11-9-14(10-12-15)18-17(21)13-7-4-3-5-8-13/h3-5,7-12H,2,6H2,1H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGMYBBDCHSVJJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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